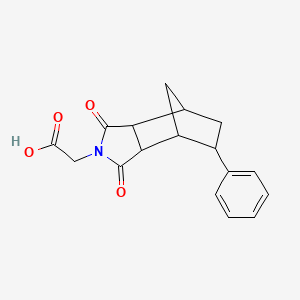
2-(2,4-Dimethylphenoxy)propanoyl chloride
Übersicht
Beschreibung
“2-(2,4-Dimethylphenoxy)propanoyl chloride” is a chemical compound with the molecular formula C11H13ClO2 . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of “2-(2,4-Dimethylphenoxy)propanoyl chloride” consists of 11 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms. The molecular weight is 212.67 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2,4-Dimethylphenoxy)propanoyl chloride” include a molecular weight of 212.68 . Unfortunately, specific details such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Application in Pharmacology
A study by (McLean et al., 1960) focused on a compound closely related to 2-(2,4-Dimethylphenoxy)propanoyl chloride, known as Compound 6890 or βTM 10. This compound demonstrated potential in lowering blood pressure and reducing heart rate in laboratory animals, indicating its relevance in cardiovascular pharmacology.
Use in Synthetic Chemistry
Research by (Adogla et al., 2012) explored the selective cleavage of methoxy groups in a similar compound, followed by selective acylation. This technique has implications for the synthesis of ortho-acylated catechols, which are significant in supramolecular chemistry and as precursors in various applications.
Analytical Chemistry Application
In a study by (Hassan et al., 2003), a compound structurally similar to 2-(2,4-Dimethylphenoxy)propanoyl chloride was used as an ionophore in sensor technology. This showcases its potential use in the development of sensors for various ions, an important application in analytical chemistry.
Application in Material Science
(Suzuki et al., 1990) investigated the reaction of compounds similar to 2-(2,4-Dimethylphenoxy)propanoyl chloride with other chemicals to form pentacoordinate stannate complexes. This research contributes to the understanding of material properties and reactions, important in the field of material science.
Role in Chemical Synthesis
Research by (Hogale et al., 1995) and (Glushkov et al., 1995) demonstrates the use of similar compounds in synthesizing new chemical entities. These studies highlight the compound's utility in advancing synthetic chemistry methods and creating novel molecules.
Eigenschaften
IUPAC Name |
2-(2,4-dimethylphenoxy)propanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-7-4-5-10(8(2)6-7)14-9(3)11(12)13/h4-6,9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHSCMUTODLMKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethylphenoxy)propanoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-[4-(1-Methyl-1-phenylethyl)phenoxy]propanoyl chloride](/img/structure/B1420629.png)


![3-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1420633.png)

